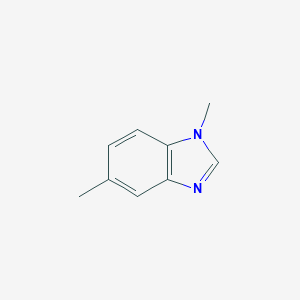

1,5-Dimethylbenzimidazole

Vue d'ensemble

Description

1,5-Dimethylbenzimidazole belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been extensively studied. One method involves the condensation of o-phenylenediamine with formic acid . Another approach involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This reaction is accelerated by orders of magnitude compared to the bulk, and no other acid, base, or catalyst is used .Molecular Structure Analysis

The molecular structure of 1,5-Dimethylbenzimidazole consists of a benzene ring fused to an imidazole ring . The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . In one study, an acid-catalyzed reaction mechanism was proposed based on the identification of intermediate arylamides .Applications De Recherche Scientifique

Benzimidazole Derivatives in Medicinal Chemistry : Benzimidazole derivatives, including 5,6-dimethylbenzimidazole, have been studied for over a century due to their medicinal properties. They are essential constituents in several antihelminthic, antacid, and antibacterial drugs. Their interaction with DNA and interference with DNA-associated processes are particularly noteworthy (Bhattacharya & Chaudhuri, 2008).

Impact on Heme Synthesis : 5,6-Dimethylbenzimidazole and similar compounds have been shown to inhibit heme synthesis in vitro. This property of dimethylbenzimidazole derivatives has implications for understanding biological mechanisms and potential therapeutic uses (Abbott & Dodson, 1954).

Inhibition of Influenza Virus Multiplication : Studies have indicated that 5,6-Dimethylbenzimidazole can inhibit the multiplication of influenza virus, highlighting its potential as an antiviral agent (Tamm, Folkers, & Horsfall, 1953).

Interaction with Cucurbiturils : The interaction between cucurbit[8]urils and 5,6-Dimethylbenzimidazole has been explored, revealing that cucurbit[8]urils can form a complex with 5,6-Dimethylbenzimidazole, which is of interest in supramolecular chemistry (Zhao Li-ju, 2010).

Biological Active Copper(II) Complexes : New coordinative compounds containing 5,6-dimethylbenzimidazole have been synthesized and characterized. These compounds showed antimicrobial activity and potential as biofilm-controlling agents (Vlaicu et al., 2013).

Effects on Dairy Cows : Supplementation with 5,6-dimethylbenzimidazole in dairy cows' diet during the transition period and early lactation improved vitamin B12 supply, milk production, and energy balance (Wang et al., 2017).

Cobalamin Biosynthesis : The enzyme CobT from Salmonella typhimurium, involved in cobalamin (vitamin B12) biosynthesis, uses 5,6-dimethylbenzimidazole as a substrate, illustrating its role in essential biological processes (Trzebiatowski & Escalante-Semerena, 1997).

Isoxazole-Benzimidazole Hybrids with Cardiovascular Activities : Myxadazoles, derived from Myxococcus sp., consisting of N-ribityl 5,6-dimethylbenzimidazole, showed potential for treating cardiovascular diseases due to their vasculogenesis promotion effect and moderate antithrombotic activity (Li et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,5-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-3-4-9-8(5-7)10-6-11(9)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXPJYIEZAQGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethylbenzimidazole | |

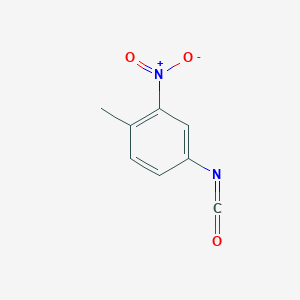

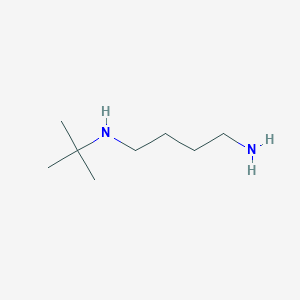

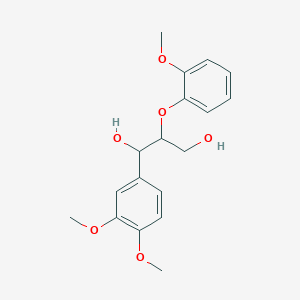

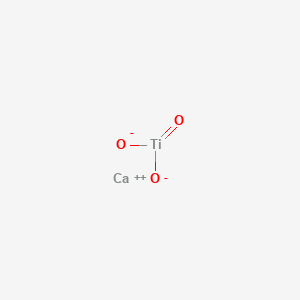

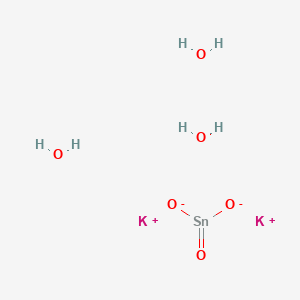

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)

![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)

![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)